molecular formula C20H25NO2 B4915956 2-phenoxy-N-(4-phenylbutyl)butanamide

2-phenoxy-N-(4-phenylbutyl)butanamide

Cat. No.: B4915956
M. Wt: 311.4 g/mol
InChI Key: LDQRRMKXMRDJIH-UHFFFAOYSA-N
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Description

2-phenoxy-N-(4-phenylbutyl)butanamide is an organic compound with the molecular formula C20H25NO2 It is characterized by the presence of a phenoxy group and a phenylbutyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(4-phenylbutyl)butanamide typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction between phenol and an appropriate alkyl halide.

    Formation of the Phenylbutyl Group: The phenylbutyl group can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a butyl halide in the presence of a Lewis acid catalyst.

    Amidation Reaction: The final step involves the reaction of the phenoxy and phenylbutyl intermediates with butanoyl chloride in the presence of a base to form the desired butanamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the purity and availability of phenol, benzene, butyl halide, and butanoyl chloride.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

    Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(4-phenylbutyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation Products: Phenol derivatives and carboxylic acids.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted phenyl and phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(4-phenylbutyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(4-phenylbutyl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

2-phenoxy-N-(4-phenylbutyl)butanamide can be compared with similar compounds such as:

    2-phenoxy-N-(4-phenylbutyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    2-phenoxy-N-(4-phenylbutyl)propionamide: Similar structure but with a propionamide group instead of a butanamide group.

    2-phenoxy-N-(4-phenylbutyl)hexanamide: Similar structure but with a hexanamide group instead of a butanamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-phenoxy-N-(4-phenylbutyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-2-19(23-18-14-7-4-8-15-18)20(22)21-16-10-9-13-17-11-5-3-6-12-17/h3-8,11-12,14-15,19H,2,9-10,13,16H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQRRMKXMRDJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCCCC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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